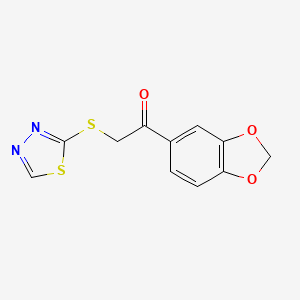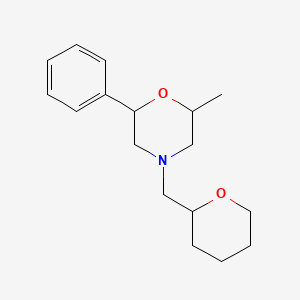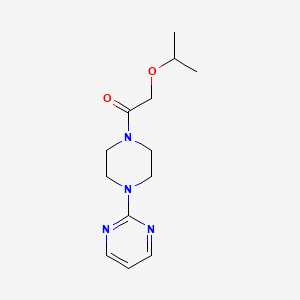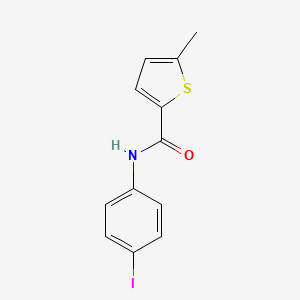
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone, also known as BTDSE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been shown to target the mitochondria and induce the release of cytochrome c, which activates the caspase cascade and leads to apoptosis. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone also exhibits potent antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer. It also possesses anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in inflammatory diseases. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and metastasis of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has several advantages for lab experiments, including its potent antitumor activity, anti-inflammatory and antioxidant properties, and relatively low toxicity. However, its solubility in water is limited, which may pose challenges for certain experiments. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone also has a relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for research on 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone, including its potential applications in combination therapy with other anticancer agents, its mechanism of action, and its potential therapeutic effects in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to optimize the synthesis method and improve the yield and purity of 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone.
Synthesemethoden
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form 1,3-benzodioxole-5-carbonyl chloride, which is then reacted with 2-amino-1,3,4-thiadiazole to form 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c14-8(4-17-11-13-12-5-18-11)7-1-2-9-10(3-7)16-6-15-9/h1-3,5H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXHQOZDOIIMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2,5-Dimethylpyrrol-1-yl)-1-methylpyrazol-4-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7533988.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-chloropyrazol-1-yl)ethanone](/img/structure/B7533995.png)
![N-(2,4-dimethylphenyl)-5-methyl-2-[[(4-methylphenyl)methylamino]methyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7534001.png)
![3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534004.png)

![(2-Amino-2-oxoethyl) 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534030.png)


![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7534047.png)


![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)propanamide](/img/structure/B7534065.png)
![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B7534079.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(1,3-thiazol-4-yl)methanamine](/img/structure/B7534082.png)